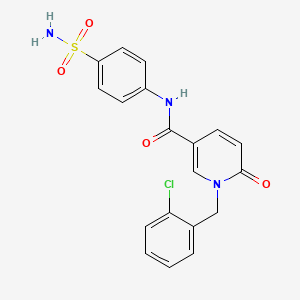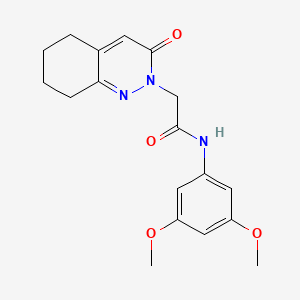
Methyl 2-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dihydropyridine ring, and a benzoate ester
Preparation Methods
The synthesis of METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorinated and Fluorinated Phenyl Group: This is achieved through a substitution reaction, where the phenyl group is introduced using reagents like chlorinated and fluorinated benzyl halides.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is attached to the dihydropyridine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic reactions.
Comparison with Similar Compounds
METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can be compared with similar compounds like:
Methyl 2-(2-chloro-4-fluorophenyl)acetate: Shares the chlorinated and fluorinated phenyl group but differs in the ester and ring structure.
Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate: Similar in having a chlorinated and fluorinated phenyl group but includes an amino group.
2-Chloro-4-fluorophenyl methyl carbonate: Contains the chlorinated and fluorinated phenyl group but has a carbonate ester instead of a benzoate ester.
The uniqueness of METHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO}BENZOATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClFN2O4 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
methyl 2-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-6-2-3-10-18(13)24-19(26)14-7-5-11-25(20(14)27)12-15-16(22)8-4-9-17(15)23/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
FDEKEBKXXAMIFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11253024.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253027.png)
![N-Benzyl-6-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11253035.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11253050.png)


![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B11253074.png)


![6-[(4-methoxybenzyl)oxy]-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11253080.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11253089.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253096.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B11253109.png)

